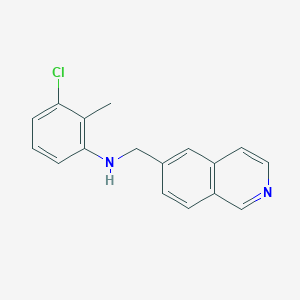![molecular formula C8H11BrN6 B6634423 5-[(4-Bromo-3,5-dimethylpyrazol-1-yl)methyl]-2-methyltetrazole](/img/structure/B6634423.png)
5-[(4-Bromo-3,5-dimethylpyrazol-1-yl)methyl]-2-methyltetrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(4-Bromo-3,5-dimethylpyrazol-1-yl)methyl]-2-methyltetrazole, also known as Br-PyMT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 5-[(4-Bromo-3,5-dimethylpyrazol-1-yl)methyl]-2-methyltetrazole is not fully understood. However, it has been suggested that 5-[(4-Bromo-3,5-dimethylpyrazol-1-yl)methyl]-2-methyltetrazole inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. In addition, 5-[(4-Bromo-3,5-dimethylpyrazol-1-yl)methyl]-2-methyltetrazole has been shown to bind to metal ions, which may contribute to its potential as a reagent for the detection of metal ions.
Biochemical and Physiological Effects
5-[(4-Bromo-3,5-dimethylpyrazol-1-yl)methyl]-2-methyltetrazole has been shown to have biochemical and physiological effects on cells. In particular, 5-[(4-Bromo-3,5-dimethylpyrazol-1-yl)methyl]-2-methyltetrazole has been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, 5-[(4-Bromo-3,5-dimethylpyrazol-1-yl)methyl]-2-methyltetrazole has been shown to bind to metal ions, which may have implications for its use as a reagent for the detection of metal ions.
Advantages and Limitations for Lab Experiments
One advantage of using 5-[(4-Bromo-3,5-dimethylpyrazol-1-yl)methyl]-2-methyltetrazole in lab experiments is its potential as a high-energy density material. In addition, 5-[(4-Bromo-3,5-dimethylpyrazol-1-yl)methyl]-2-methyltetrazole has been shown to have potential as an anti-cancer agent and as a reagent for the detection of metal ions. However, one limitation of using 5-[(4-Bromo-3,5-dimethylpyrazol-1-yl)methyl]-2-methyltetrazole in lab experiments is that its mechanism of action is not fully understood.
Future Directions
There are several future directions for research on 5-[(4-Bromo-3,5-dimethylpyrazol-1-yl)methyl]-2-methyltetrazole. One direction is to further investigate its potential as an anti-cancer agent and to determine its mechanism of action. Another direction is to investigate its potential as a high-energy density material and to develop new materials based on 5-[(4-Bromo-3,5-dimethylpyrazol-1-yl)methyl]-2-methyltetrazole. Additionally, further research could be conducted on its potential as a reagent for the detection of metal ions.
Synthesis Methods
5-[(4-Bromo-3,5-dimethylpyrazol-1-yl)methyl]-2-methyltetrazole can be synthesized using a two-step process. The first step involves the reaction of 4-bromo-3,5-dimethylpyrazole with formaldehyde to produce 4-bromo-3,5-dimethyl-1-formylpyrazole. The second step involves the reaction of 4-bromo-3,5-dimethyl-1-formylpyrazole with sodium azide to produce 5-[(4-Bromo-3,5-dimethylpyrazol-1-yl)methyl]-2-methyltetrazole.
Scientific Research Applications
5-[(4-Bromo-3,5-dimethylpyrazol-1-yl)methyl]-2-methyltetrazole has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, 5-[(4-Bromo-3,5-dimethylpyrazol-1-yl)methyl]-2-methyltetrazole has been studied for its potential as an anti-cancer agent, as it has been shown to inhibit the growth of cancer cells. In material science, 5-[(4-Bromo-3,5-dimethylpyrazol-1-yl)methyl]-2-methyltetrazole has been studied for its potential as a high-energy density material, as it has a high heat of formation. In analytical chemistry, 5-[(4-Bromo-3,5-dimethylpyrazol-1-yl)methyl]-2-methyltetrazole has been studied for its potential as a reagent for the detection of metal ions.
properties
IUPAC Name |
5-[(4-bromo-3,5-dimethylpyrazol-1-yl)methyl]-2-methyltetrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN6/c1-5-8(9)6(2)15(11-5)4-7-10-13-14(3)12-7/h4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTQYHSVORWTTTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=NN(N=N2)C)C)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(4-Bromo-3,5-dimethylpyrazol-1-yl)methyl]-2-methyltetrazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Methyl 3-[2-(3-bromophenyl)-1,3-thiazol-4-yl]propanoate](/img/structure/B6634376.png)
![2-Methyl-1-[(2-methyltetrazol-5-yl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B6634391.png)
![1-[(1-methyltriazol-4-yl)methyl]-3,4-dihydro-2H-quinoline-4-carboxylic acid](/img/structure/B6634398.png)
![4-[[Methyl-[(1-methyltriazol-4-yl)methyl]amino]methyl]benzoic acid](/img/structure/B6634404.png)
![3-Methyl-1-[(2-methyltetrazol-5-yl)methyl]pyridin-2-one](/img/structure/B6634433.png)
![5-[(1-Ethylpyrazol-4-yl)oxymethyl]-2-methyltetrazole](/img/structure/B6634446.png)



